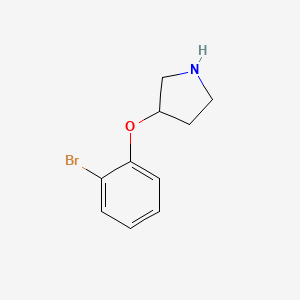

3-(2-Bromophenoxy)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPVGPCMRJIIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620001 | |

| Record name | 3-(2-Bromophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21767-18-0 | |

| Record name | 3-(2-Bromophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Pathways for Pyrrolidine Derivatives

Achieving enantioselectivity in pyrrolidine (B122466) synthesis is crucial as different enantiomers of a molecule can exhibit markedly different biological activities. mappingignorance.org The primary strategies involve either using a chiral starting material or employing a chiral catalyst in an asymmetric reaction.

One of the most direct methods for preparing optically pure 3-aryloxypyrrolidines involves the nucleophilic substitution of a chiral pyrrolidine precursor. tandfonline.com A common and effective approach starts with a readily available chiral building block, such as (S)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester. This precursor is converted into a derivative with a good leaving group, typically a mesylate, which can then be displaced by a phenolate (B1203915) anion. tandfonline.com

The reaction of a chiral 3-methanesulfonyl-1-Boc-pyrrolidine with a sodium phenolate proceeds via an SN2 mechanism, which results in the inversion of configuration at the C-3 position. tandfonline.comresearchgate.net This method allows for the synthesis of 3-aryloxypyrrolidines with a high degree of optical purity. tandfonline.com Although elimination can be a competing side reaction, the resulting by-products are generally easy to remove after deprotection of the nitrogen atom. tandfonline.com

Another powerful and atom-economical approach for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. mappingignorance.org This method is highly valued for its ability to construct the pyrrolidine ring and potentially generate up to four new contiguous stereocenters with high stereo- and regioselectivity. mappingignorance.orgacs.org The stereochemical outcome is controlled by a chiral catalyst, often a complex of a metal like silver(I) or copper(I) with a chiral ligand. mappingignorance.orgacs.org For instance, the use of a DM-SEGPHOS–Ag(I) complex has been shown to effectively catalyze the reaction between azomethine ylides and alkenes, yielding highly substituted pyrrolidines with excellent enantioselectivities (up to 98% ee). acs.org The choice of catalyst system can be tuned to selectively produce either the endo or exo cycloadduct. mappingignorance.org

| Method | Key Features | Catalyst/Reagent | Stereocontrol | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Uses chiral starting material; SN2 inversion of configuration. | (S)-N-Boc-3-mesyloxypyrrolidine, Sodium phenolate | Substrate-controlled | tandfonline.com |

| Asymmetric [3+2] Cycloaddition | Atom-economical; generates multiple stereocenters. | Azomethine ylide, Alkene, Chiral Metal Complex (e.g., DM-SEGPHOS–Ag(I)) | Catalyst-controlled | mappingignorance.orgacs.org |

Diastereoselective Control in Pyrrolidine Synthesis

When synthesizing pyrrolidines with multiple stereocenters, controlling the relative configuration, or diastereoselectivity, is paramount. Various synthetic strategies have been developed to achieve high levels of diastereomeric purity.

Cascade reactions, also known as tandem or domino reactions, offer an efficient route to complex molecules from simple precursors in a single operation. A one-pot nitro-Mannich/hydroamination cascade reaction, utilizing a combination of base and gold(I) catalysis, has been reported for the synthesis of substituted pyrrolidines bearing three stereocenters with high yields and excellent diastereoselectivities. rsc.org Similarly, a highly diastereoselective synthesis has been achieved through a cascade sequence involving the demetalation of specific iminium ions to form azomethine ylides, followed by cycloaddition and nucleophilic cyclization. core.ac.uknih.gov This latter method avoids the common issue of forming endo/exo mixtures in intermolecular cycloadditions. core.ac.uk

Intramolecular reactions provide another robust strategy for controlling diastereoselectivity. The copper(II)-promoted intramolecular aminooxygenation of specifically substituted alkene substrates has proven effective for the diastereoselective synthesis of disubstituted pyrrolidines. nih.gov For example, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of cis-2,5-pyrrolidines with a diastereomeric ratio greater than 20:1 and in excellent yields (76–97%). nih.gov In contrast, γ-substituted substrates tend to favor the formation of trans-2,3-pyrrolidine adducts, albeit with more moderate selectivity. nih.gov

The use of chiral auxiliaries is a classic and reliable method for inducing diastereoselectivity. The N-tert-butanesulfinyl group has been widely used as a chiral auxiliary in the synthesis of pyrrolidines. acs.orgbohrium.com For instance, the [3+2] cycloaddition between N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag₂CO₃, yields densely substituted pyrrolidines with high diastereoselectivity. The configuration of the final product is effectively controlled by the stereochemistry of the sulfinyl group. acs.org

| Method | Key Features | Catalyst/Reagent | Typical Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Nitro-Mannich/Hydroamination Cascade | One-pot reaction building three stereocenters. | Base and Gold(I) catalyst | Good to Excellent | rsc.org |

| Azomethine Ylide/Cyclization Cascade | Avoids endo/exo mixtures in cycloadditions. | Tin- or silicon-substituted iminium ions | High | core.ac.uknih.gov |

| Intramolecular Aminooxygenation | Substrate geometry dictates stereochemical outcome. | Copper(II) promoter | >20:1 for 2,5-cis products | nih.gov |

| [3+2] Cycloaddition with Chiral Auxiliary | Stereocontrol induced by N-tert-butanesulfinyl group. | Ag₂CO₃ | Good to Excellent | acs.org |

Spectroscopic and Structural Elucidation Studies of 3 2 Bromophenoxy Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

No specific 1H NMR spectral data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the distinct protons of 3-(2-Bromophenoxy)pyrrolidine, were found in the searched literature.

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

Information regarding the use of advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation), for the complete structural assignment of this compound is not available in the public domain.

Mass Spectrometry (MS) Characterization

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data, which would provide the exact mass of the molecular ion and confirm the elemental composition of this compound, could be located.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS data, including the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+, is not available in the reviewed sources.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the pyrrolidine (B122466) ring, the aromatic ring, the ether linkage, and the carbon-bromine bond.

The pyrrolidine moiety, a secondary amine, would show a characteristic N-H stretching vibration. The aromatic ring gives rise to C-H and C=C stretching vibrations. The ether group (C-O-C) and the carbon-bromine bond also have distinctive absorption bands in the fingerprint region of the spectrum. For instance, IR analysis of related pyrrolidine sulfonamide derivatives has identified key peaks for various functional groups, such as N-H, C=N, and aromatic systems. semanticscholar.orgbiointerfaceresearch.com

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrrolidine N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl Ether C-O-C | Asymmetric Stretch | 1200 - 1250 |

| Pyrrolidine C-N | Stretch | 1020 - 1250 |

| Aryl Ether C-O-C | Symmetric Stretch | 1020 - 1075 |

This table is generated based on established IR correlation charts and data from analogous structures. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The chromophore in this compound is the 2-bromophenoxy group. The benzene (B151609) ring itself has characteristic π → π* transitions. The presence of the ether oxygen and the bromine atom as substituents on the ring is expected to influence the absorption maxima (λmax).

These substituents, particularly the oxygen atom of the ether group, act as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity, ε) of the primary absorption bands of the benzene ring.

Specific experimental UV-Vis data for this compound is not available in the reviewed literature. However, based on the structure, the compound is expected to display characteristic absorption bands typical for substituted benzenes.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Transition | Chromophore | Predicted Absorption Maximum (λmax) |

|---|---|---|

| π → π* (E-band) | Phenyl Ring | ~210 - 230 nm |

This table is predictive, based on the principles of UV-Vis spectroscopy for aromatic compounds. The exact λmax and ε values would need to be determined experimentally.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration

To obtain an unambiguous three-dimensional structure of this compound, a single-crystal X-ray diffraction study would be required. This technique would definitively establish the solid-state conformation, including the pucker of the pyrrolidine ring and the relative orientation of the phenoxy group. For chiral versions of the molecule, this method could also determine the absolute configuration.

No crystallographic data for this compound itself has been published in the surveyed sources. However, studies on related complex pyrrolidine derivatives demonstrate the utility of this method. For example, the crystal structure of a spiro[indoline-3,1′-pyrrolo[3,4-c]pyrrole] derivative was solved, revealing a triclinic crystal system with a P-1 space group. mdpi.com Similarly, a ferrocenated spiropyrrolidine was characterized by single-crystal X-ray diffraction, confirming its molecular structure. mdpi.com Another study on a different bromophenyl-pyrrolidine derivative also used X-ray analysis to confirm its structure unambiguously. mdpi.com

This type of analysis provides precise data, as illustrated by the example data for a related compound in the table below.

Table 3: Example of Single-Crystal X-ray Diffraction Data for a Related Pyrrolidine Compound, 3′-(2-Bromophenyl)-1-methyl-5′-phenyl-2′,3′,3a′,6a′-tetrahydro-4′H-spiro[indoline-3,1′-pyrrolo[3,4-c]pyrrole]-2,4′,6′(5′H)-trione mdpi.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₆H₂₀BrN₃O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.0641(5) |

| b (Å) | 10.7045(6) |

| c (Å) | 11.0214(7) |

| α (°) | 74.935(2) |

| β (°) | 73.244(2) |

This data is for a related, more complex molecule and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment. mdpi.com

Computational and Theoretical Investigations of 3 2 Bromophenoxy Pyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for the quantum mechanical modeling of molecules, providing a balance between accuracy and computational cost. researchgate.net It is extensively used to determine the optimized geometry and electronic properties of chemical compounds. usd.edu

The first step in the computational analysis of 3-(2-Bromophenoxy)pyrrolidine involves the optimization of its molecular geometry to find the most stable three-dimensional conformation. usd.edu This process, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

The electronic structure of the molecule, once the geometry is optimized, can be analyzed in detail. This includes the distribution of electron density, which is fundamental to understanding the molecule's chemical properties. The bromine atom, being highly electronegative, along with the oxygen and nitrogen atoms, significantly influences the electronic landscape of the compound.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Description |

| C-N Bond Lengths (Pyrrolidine) | ~1.46 - 1.48 Å | Typical single bond lengths in a pyrrolidine (B122466) ring. |

| C-C Bond Lengths (Pyrrolidine) | ~1.53 - 1.55 Å | Standard sp3-sp3 carbon bond lengths. |

| C-O-C Bond Angle | ~118° - 120° | The angle of the ether linkage connecting the two ring systems. |

| C-Br Bond Length | ~1.90 Å | Characteristic bond length for a bromine atom attached to an aromatic ring. |

| Pyrrolidine Ring Pucker | Envelope or Twist | The non-planar conformation of the saturated five-membered ring. |

Note: The values presented in this table are approximate and are based on typical values obtained from DFT calculations for similar molecular fragments. Actual calculated values may vary depending on the level of theory and basis set used.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deavogadro.cc The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). avogadro.cc

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the nitrogen atom of the pyrrolidine ring due to the lone pair of electrons, making it a likely site for protonation and hydrogen bond acceptance. The oxygen atom of the ether linkage would also exhibit a region of negative potential. Conversely, the hydrogen atoms attached to the pyrrolidine ring and the aromatic ring would show positive potential (blue), identifying them as potential hydrogen bond donors. The bromine atom, despite its high electronegativity, can exhibit a region of positive potential on its outermost surface, known as a σ-hole, which can lead to halogen bonding interactions.

Table 2: Interpreting the Molecular Electrostatic Potential (MEP) Map of this compound

| Color Region | Molecular Area | Predicted Chemical Reactivity |

| Red | Nitrogen Atom (Pyrrolidine) | Site for electrophilic attack, hydrogen bond acceptor. |

| Red/Orange | Oxygen Atom (Ether) | Potential hydrogen bond acceptor. |

| Blue | Pyrrolidine N-H and C-H Hydrogens | Sites for nucleophilic attack, hydrogen bond donors. |

| Blue/Green | Aromatic C-H Hydrogens | Potential sites for interaction with electron-rich species. |

| Variable | Bromine Atom | Can participate in halogen bonding. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive.

In this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the pyrrolidine nitrogen and the phenoxy oxygen. The LUMO, on the other hand, would be expected to be distributed over the aromatic ring, influenced by the electron-withdrawing bromine atom. Analysis of the HOMO and LUMO distributions can provide insights into how the molecule will interact with other reagents in chemical reactions. imperial.ac.uk

Table 3: Frontier Molecular Orbitals and Their Significance for this compound

| Molecular Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Indicates the sites most susceptible to electrophilic attack (electron donation). |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the sites most susceptible to nucleophilic attack (electron acceptance). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher reactivity and lower kinetic stability. |

Molecular Docking Studies (Focused on Ligand-Receptor Interactions for Research Applications)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery and medicinal chemistry for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. frontiersin.org

For this compound, molecular docking studies would be employed to investigate its potential to bind to various biological targets. For instance, pyrrolidine derivatives have been studied for their interaction with a wide range of receptors, including enzymes and G-protein coupled receptors. nih.gov The docking process involves placing the 3D structure of this compound into the active site of a target protein and evaluating the binding affinity using a scoring function. ijddd.com

The interactions predicted by docking studies typically include:

Hydrogen Bonds: The pyrrolidine nitrogen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The ether oxygen can also participate as a hydrogen bond acceptor.

Hydrophobic Interactions: The bromophenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonds: The bromine atom can form halogen bonds with electron-donating atoms like oxygen or nitrogen in the receptor's active site.

The results of molecular docking can guide the synthesis of new derivatives of this compound with improved binding affinity and selectivity for a specific biological target. bohrium.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. d-nb.infonih.gov

The theoretical framework for SAR and QSAR studies involves establishing a correlation between the structural or physicochemical properties of a series of compounds and their biological activities. mdpi.com For this compound, this would involve synthesizing and testing a series of analogues where different parts of the molecule are systematically modified. For example, the position of the bromine atom on the phenyl ring could be varied, or different substituents could be introduced on the pyrrolidine ring.

QSAR models take this a step further by developing mathematical equations that quantitatively relate the biological activity to molecular descriptors. nih.govresearchgate.net These descriptors can be calculated from the molecular structure and can be categorized as:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which can be obtained from DFT calculations.

Steric Descriptors: Like molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which describes the compound's lipophilicity.

By developing a robust QSAR model, it becomes possible to predict the biological activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov The theoretical frameworks for predicting reactivity and interactions in SAR and QSAR are deeply rooted in physical organic chemistry and computational chemistry, providing a rational basis for drug design and development. frontiersin.org

Chemical Reactivity and Derivatization Strategies of 3 2 Bromophenoxy Pyrrolidine

Reactions Involving the Pyrrolidine (B122466) Nitrogen (Secondary Amine Functionalization)

The nitrogen atom within the pyrrolidine ring of 3-(2-bromophenoxy)pyrrolidine is a nucleophilic secondary amine, which serves as a primary handle for functionalization. nih.gov This reactivity is fundamental to its use as a building block in medicinal chemistry and materials science. Common transformations include N-alkylation, N-acylation, and N-arylation, which allow for the introduction of a vast range of substituents to modulate the compound's physicochemical properties.

N-Alkylation: The pyrrolidine nitrogen can readily react with alkyl halides or undergo reductive amination with aldehydes and ketones to form N-alkylated derivatives. smolecule.comrsc.org

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This transformation is often used to introduce specific pharmacophores or to alter the electronic properties of the nitrogen atom.

N-Arylation: The nitrogen can be arylated through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the connection of various aryl or heteroaryl groups directly to the pyrrolidine ring, expanding the structural diversity of the resulting molecules. A photocatalytic system using dual Ni/PC in DMSO under blue LED irradiation has been shown to be effective for coupling aryl bromides with cyclic secondary amines like pyrrolidine. rsc.org

These functionalization reactions are crucial for tuning the biological activity and properties of derivatives, as the pyrrolidine nitrogen often plays a key role in interacting with biological targets through hydrogen bonding. mdpi.com

Reactions Involving the Bromophenyl Moiety (e.g., Palladium-Catalyzed Couplings)

The bromine atom attached to the phenyl ring is a versatile functional group that serves as a linchpin for various palladium-catalyzed cross-coupling reactions. rsc.org These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.org The reactivity of the aryl bromide allows for the systematic modification of the phenoxy portion of the scaffold.

Key palladium-catalyzed reactions for this moiety include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is widely used to introduce new aryl, heteroaryl, or vinyl groups. This method has been successfully applied to 4-bromo-substituted heterocycles to yield phenyl-substituted products. beilstein-journals.org

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by copper(I) iodide. wikipedia.org It is a highly reliable method for synthesizing aryl-alkyne structures, which are important intermediates and structural motifs in many complex molecules. The reaction can be performed under mild conditions, often at room temperature. beilstein-journals.org

Buchwald-Hartwig Amination: While also applicable to the pyrrolidine nitrogen, this reaction can be used to couple the aryl bromide with primary or secondary amines, anilines, or amides to form new carbon-nitrogen bonds.

Heck Coupling: This reaction forms a substituted alkene by reacting the aryl bromide with an alkene in the presence of a base.

The ability to perform these transformations on the bromophenyl moiety makes this compound an excellent substrate for creating compound libraries where one part of the molecule is kept constant while the other is systematically varied. nih.gov

| Coupling Reaction | Reactant | Catalyst System | Bond Formed | Product Type |

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | C-C | Biaryl derivative |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp) | Aryl-alkyne |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, phosphine (B1218219) ligand, base | C-N | N-Aryl derivative |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base | C-C (sp²) | Substituted alkene |

Synthesis of Analogues and Complex Derivatives of this compound

The bifunctional nature of the this compound scaffold allows for its elaboration into a variety of more complex chemical structures, including spirocycles, fused systems, and diverse compound libraries.

Spiro-pyrrolidines, which feature a common carbon atom connecting the pyrrolidine ring to another ring system, are a prominent class of compounds in medicinal chemistry due to their rigid, three-dimensional structures. mdpi.com A primary method for their synthesis is the [3+2] cycloaddition reaction involving an azomethine ylide. nih.govresearchgate.net

In a relevant synthetic approach, azomethine ylides are generated in situ from an amino acid and an aldehyde. The use of 2-bromobenzaldehyde (B122850), a structural analog of the phenoxy portion of the target compound, has been documented in multicomponent reactions to produce spiro{pyrrolidine-3,1′-pyrrolo[3,4-c]pyrrole} derivatives. ua.es For instance, the reaction of 2-bromobenzaldehyde with an amine and a maleimide (B117702) can yield complex spirocycles like 3'-(2-bromophenyl)-1,5'-dimethyltetrahydro-4'H-spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole}-2,4',5,6'(5'H)-tetraone. ua.esmdpi.com This demonstrates the feasibility of incorporating the 2-bromophenyl moiety into highly functionalized spirocyclic frameworks.

The pyrrolidine ring can also serve as a foundation for constructing fused heterocyclic systems. These structures are of interest due to their conformational rigidity and potential for novel biological activity. An organocatalytic, doubly annulative strategy has been developed to synthesize 3,4-dihydrocoumarins bearing a fused pyrrolidine ring. acs.org This cascade reaction occurs between β,γ-unsaturated-α-ketophosphonates and imines derived from salicylaldehydes, where both the pyrrolidine and the δ-lactone ring of the coumarin (B35378) are constructed in a single, highly stereoselective process. acs.org Glycine-based [3+2] cycloadditions are also a powerful tool for creating pyrrolidine-containing polycyclic compounds. mdpi.com These strategies highlight how acyclic precursors can be used to build complex, fused architectures around a pyrrolidine core.

The structural diversity of analogues derived from this compound can be significantly expanded by introducing substituents at various positions on both the pyrrolidine and phenoxy rings. smolecule.com

Pyrrolidine Ring Diversification: Beyond N-functionalization, the pyrrolidine ring itself can be modified. For example, pyrrolidine-2,3-diones have been synthesized via a one-pot, three-component reaction of an amine, an aldehyde, and p-bromophenyl pyruvate. nih.gov This introduces carbonyl functionality and new substitution points on the pyrrolidine core. Advanced methods like C(sp³)-H activation offer a powerful strategy for the direct functionalization of the pyrrolidine ring at positions adjacent to the nitrogen. nih.gov

Phenoxy Moiety Diversification: As detailed in section 5.2, the bromine atom is the key site for diversification on the phenoxy ring. Palladium-catalyzed cross-coupling reactions allow for the introduction of a wide array of functional groups, effectively treating the this compound as a versatile building block for creating analogs with different electronic and steric properties on the aromatic ring.

A compound library is a collection of individual chemicals used in high-throughput screening to identify new bioactive molecules. gardp.org The this compound scaffold is exceptionally well-suited for generating such libraries due to its two orthogonal reactive sites: the pyrrolidine nitrogen and the aryl bromide. This allows for a modular and efficient synthesis of a large number of derivatives. nih.govwhiterose.ac.uk

Researchers can employ a "bottom-up" branching synthetic approach where a core structure containing multiple reaction handles is prepared and then subjected to various cyclization or coupling reactions to produce a library of diverse scaffolds. whiterose.ac.uk The this compound scaffold fits perfectly into this strategy. For example, a library can be generated by first creating a series of N-functionalized pyrrolidines (Section 5.1) and then subjecting each of these to a range of palladium-catalyzed couplings at the bromide position (Section 5.2). This combinatorial approach rapidly generates a large matrix of structurally related but distinct compounds, which can then be screened for desired biological activities. gardp.orgbiorxiv.org

Applications As a Synthetic Building Block and Chemical Intermediate

Role in Complex Molecule Synthesis

3-(2-Bromophenoxy)pyrrolidine and its structural analogs serve as crucial starting materials or intermediates in the synthesis of more complex molecules. smolecule.com The pyrrolidine (B122466) scaffold is a common feature in a wide array of biologically active compounds, and derivatives of this structure are employed to construct intricate molecular architectures, particularly in pharmaceutical research. nih.govvulcanchem.com

The utility of such building blocks is demonstrated in the asymmetric synthesis of complex heterocyclic systems. For instance, related chiral building blocks derived from (2-bromophenyl) structures are used to create substituted 2-benzazepines. researchgate.net Multi-step synthetic routes starting from simple ketones can yield novel, sp3-rich pyrrolidine scaffolds that are subsequently diversified. researchgate.net One key strategy involves the 1,3-dipolar cycloaddition of azomethine ylides with various olefins, which provides a direct and highly stereoselective method for constructing highly functionalized and complex spiropyrrolidine heterocyclic hybrids in a single step. rsc.org This approach highlights the efficiency of using pyrrolidine-based intermediates to build molecular complexity. rsc.org

Table 1: Examples of Complex Synthesis Involving Pyrrolidine Building Blocks

| Starting Material/Building Block | Key Reaction Type | Synthesized Molecule Class | Ref. |

|---|---|---|---|

| (2-Bromophenyl)propionaldehyde derivative | Heck reaction, Br/Li-exchange | 2-Benzazepinones | researchgate.net |

| Simple Ketones | Asymmetric Tsuji-Trost allylation, Cyclisation | sp3-rich Pyrrolidine Scaffolds | researchgate.net |

Facilitation of Novel Chemical Pathway Exploration

The unique chemical properties of this compound, particularly the presence of the bromine atom on the phenyl ring, facilitate the exploration of novel chemical pathways. This bromine atom provides a reactive handle for various transformations, most notably in metal-catalyzed cross-coupling reactions. vulcanchem.com Such reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the functionalization of the aromatic ring. vulcanchem.comchemscene.com

Furthermore, the pyrrolidine structure itself is central to innovative synthetic strategies. Research has demonstrated the development of unprecedented, stereospecific ring-contraction reactions to convert multi-substituted pyrrolidines into cyclobutanes. tu-dortmund.de Another significant pathway involves the 1,3-dipolar cycloaddition to form the pyrrolidine ring system from acyclic precursors. nih.govrsc.org This method is highly valued for its ability to construct five-membered heterocyclic rings with a high degree of regio- and stereoselectivity. nih.govrsc.org These synthetic advancements underscore the role of pyrrolidine derivatives in expanding the toolkit of organic chemists.

Development of Chemical Probes and Research Reagents

As a versatile chemical entity, this compound and its analogs are used to create chemical probes and research reagents for biological studies. bldpharm.com These compounds are valuable tools for investigating protein-ligand interactions and elucidating enzyme mechanisms. The development of new chemical entities often involves a multidisciplinary approach where compounds like these are used in high-throughput screening and in vitro assays to identify molecules with desired biological activities. ontosight.ai

A specific example is the development of pyrrolidine-2,3-diones as novel, non-β-lactam inhibitors against P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis. nih.govresearchgate.net In this research, a library of compounds was screened, leading to the identification of the pyrrolidine-2,3-dione (B1313883) scaffold as a promising starting point. nih.govresearchgate.net Subsequent chemical optimization, modifying substituents on the pyrrolidine ring, led to compounds with potent inhibitory activity, demonstrating their utility as research probes to study enzyme function and as potential leads for new antibacterial agents. nih.govresearchgate.net

Contribution to Material Science Research

The applications of pyrrolidine derivatives extend beyond medicinal chemistry into the realm of material science. ontosight.aibldpharm.combldpharm.com While a less common application for this compound itself, the structural motifs it contains are of interest for creating advanced materials. chemshuttle.com Pyrrolidinedione compounds, for example, are noted for their potential use in materials science due to their unique chemical properties. ontosight.ai Academic research has explored the potential of related bromophenyl-pyrrolidine structures as components in materials science applications, suggesting a role as building blocks for new polymers or functional materials. chemshuttle.com

Table 2: Potential Applications of Pyrrolidine Derivatives

| Derivative Class | Field of Interest | Potential Application | Ref. |

|---|---|---|---|

| Pyrrolidinediones | Material Science | Components for advanced materials | ontosight.ai |

| tert-butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate | Material Science | Intermediate for functional materials | chemshuttle.com |

Applications in Biochemical Research (Studying Enzyme Interactions)

In biochemical research, this compound serves as a valuable tool for investigating the interactions between small molecules and biological macromolecules like enzymes and receptors. The bromophenoxy moiety can enhance binding affinity to hydrophobic pockets within enzymes. vulcanchem.com Pyrrolidine derivatives are widely recognized for their ability to interact with various biological targets, including G-protein-coupled receptors (GPCRs) and enzymes such as alkaline phosphatases. vulcanchem.com

Specific research has focused on developing bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase, an essential enzyme for the parasite. biorxiv.org This work highlights the potential of the pyrrolidine scaffold in designing potent and selective enzyme inhibitors. biorxiv.org In another study, pyrrolidine-2,3-diones were identified and optimized as inhibitors of P. aeruginosa PBP3. nih.govresearchgate.net This research involved optimizing the structure to enhance target inhibition, revealing key features required for binding, such as a 3-hydroxyl group and a heteroaryl group attached to the pyrrolidine nitrogen. nih.govresearchgate.net Such studies are crucial for understanding enzyme function and for the rational design of new therapeutic agents.

Q & A

Basic: What established synthetic routes are available for 3-(2-Bromophenoxy)pyrrolidine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves:

Pyrrolidine Ring Formation : Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones under acidic/basic conditions .

Bromophenoxy Substitution : Coupling 2-bromophenol with pyrrolidine via nucleophilic aromatic substitution (SNAr) using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C .

Key Factors :

- Solvent Choice : DMF enhances reactivity but may require rigorous purification to remove residues.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve substitution efficiency.

- Temperature Control : Excessive heat (>120°C) can lead to debromination or side reactions.

Advanced: How does bromine at the 2-position of the phenoxy group influence neurological target interactions compared to other halogenated analogs?

Answer:

The 2-bromo substituent affects:

- Steric Hindrance : The 2-position bromine creates a bulky ortho-substitution, reducing rotational freedom and enhancing binding selectivity for serotonin/norepinephrine transporters vs. non-halogenated analogs .

- Electron-Withdrawing Effects : Bromine’s inductive effect increases the phenoxy group’s electrophilicity, stabilizing π-π interactions with aromatic residues in receptor pockets (e.g., 5-HT1A) .

Comparative Data : - Fluorine Analogs : Higher metabolic stability but lower affinity due to smaller size (e.g., 3-(2-fluorophenoxy)pyrrolidine shows 30% reduced binding in vitro) .

- Chlorine Analogs : Similar steric effects but weaker electron withdrawal, leading to intermediate potency .

Data Analysis: How should researchers address discrepancies in reported receptor binding affinities for this compound?

Answer:

Methodological variables to reconcile contradictions include:

- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) alters ionization states of target residues.

- Radioligand Purity : Tritiated vs. fluorescent probes may yield divergent Ki values due to labeling efficiency .

- Cell Line Variability : HEK293 vs. CHO cells express differing levels of auxiliary proteins (e.g., β-arrestin), modulating receptor conformation .

Resolution Strategy : - Normalize data using internal controls (e.g., reference ligands like imipramine for serotonin transporters).

- Validate via orthogonal assays (e.g., functional cAMP assays alongside binding studies).

Mechanism: What experimental approaches elucidate this compound’s modulation of ion channels?

Answer:

Recommended methods:

Electrophysiology : Patch-clamp recordings on transfected HEK cells to assess voltage-gated Na⁺/Ca²⁺ channel block .

Molecular Docking : Use cryo-EM structures (e.g., Cav1.2 channels) to predict binding poses, guided by bromine’s halogen-bonding propensity .

Fluorescence Resonance Energy Transfer (FRET) : Monitor conformational changes in channel domains upon compound binding .

Key Insight : The bromophenoxy group may occupy hydrophobic pockets near channel gates, stabilizing closed states.

Optimization: What purification techniques ensure high enantiomeric purity during scaled synthesis?

Answer:

Critical steps:

- Chiral Resolution : Use preparative HPLC with cellulose-based chiral columns (e.g., Chiralpak IC) to separate enantiomers .

- Crystallization : Recrystallize intermediates (e.g., Boc-protected precursors) in heptane/ethyl acetate to remove diastereomeric impurities .

- Storage : Store at –20°C under inert gas to prevent racemization, as bromine’s electronegativity increases susceptibility to oxidation .

SAR: How can computational modeling predict bioactivity of novel derivatives?

Answer:

Integrate the following:

QSAR Models : Train on datasets of halogenated pyrrolidines to correlate substituent position/logP with IC₅₀ values .

MD Simulations : Simulate ligand-receptor dynamics over 100+ ns to assess binding stability, focusing on bromine’s role in hydrophobic interactions .

In Vitro Validation : Test top candidates in radioligand displacement assays (e.g., μ-opioid receptors) and compare with predictions .

Case Study : Derivatives with para-bromo substitution showed 50% lower affinity than ortho-substituted analogs, aligning with QSAR predictions .

Advanced: What strategies mitigate off-target effects in neuropharmacological studies?

Answer:

- Selectivity Profiling : Screen against a panel of 50+ GPCRs/transporters (e.g., CEREP panels) to identify promiscuous binding .

- Metabolite Tracking : Use LC-MS to identify active metabolites (e.g., debrominated products) that may contribute to off-target activity .

- Structure-Based Design : Introduce polar groups (e.g., hydroxyl) to reduce blood-brain barrier penetration, limiting CNS side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.